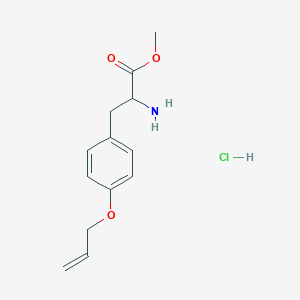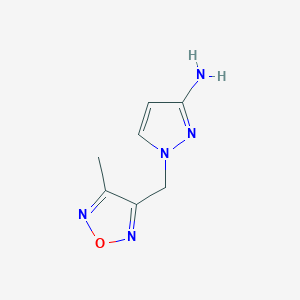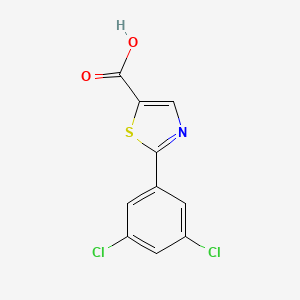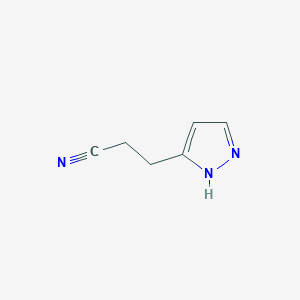![molecular formula C21H13F3O3S B13640547 [2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)
[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of trifluoromethanesulfonates. These compounds are known for their strong electrophilic properties and are widely used in organic synthesis. The trifluoromethanesulfonate group is an excellent leaving group, making it highly reactive in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate typically involves the reaction of [2,2’-Binaphthalen]-6-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include a temperature range of 0°C to room temperature, and the reaction is typically complete within a few hours .
Industrial Production Methods
In an industrial setting, the production of [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate may involve large-scale batch reactions. The process would include the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually purified by distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the excellent leaving group properties of the trifluoromethanesulfonate group.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of a base such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ether .
Scientific Research Applications
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate exerts its effects is primarily through its strong electrophilic properties. The trifluoromethanesulfonate group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is due to the electron-withdrawing nature of the trifluoromethanesulfonate group, which stabilizes the transition state and lowers the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic Anhydride: Another highly reactive trifluoromethanesulfonate compound used in organic synthesis.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure and reactivity, used in similar applications.
Uniqueness
What sets [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate apart from other trifluoromethanesulfonates is its binaphthyl structure, which can impart unique steric and electronic properties to the compound. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications .
Properties
Molecular Formula |
C21H13F3O3S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(6-naphthalen-2-ylnaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C21H13F3O3S/c22-21(23,24)28(25,26)27-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H |
InChI Key |
UWOVTNHEZXJTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13640475.png)


![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)



![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)






